Cas no 23496-43-7 (Isoverticine)

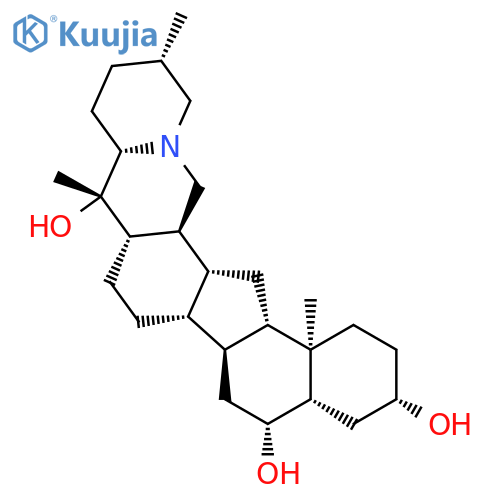

Isoverticine structure

商品名:Isoverticine

Isoverticine 化学的及び物理的性質

名前と識別子

-

- Cevane-3,6,20-triol, (3b,5a,6b)-

- 17-Epidihydroimperialine

- 5a-Cevane-3b,6b,20-triol (8CI)

- 6-Epiverticine

- Benzo[7,8]fluoreno[2,1-b]quinolizine, cevane-3,6,20-triol deriv.

- Dihydroverticinone

- Isopeimine (6CI)

- Isoverticine (7CI)

- Isoverticine

- Isopeimine

- CS-0134736

- 23496-43-7

- 6.BETA.-DIHYDROVERTICINONE

- CEVANE-3,6,20-TRIOL, (3.BETA.,5.ALPHA.,6.BETA.)-

- 6beta-Dihydroverticinone

- (1R,2S,6S,9S,10S,11S,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol

- AKOS040760489

- 1ST179512

- HY-N7596

- UNII-8EYY30F96F

- DTXSID301317817

- Q27270272

- 8EYY30F96F

- Cevane-3,6,20-triol, (3beta,5alpha,6beta)-

- NS00094277

- MS-27692

- E88792

- (1R,2S,6S,9S,10S,11S,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo(12.11.0.02,11.04,9.015,24.018,23)pentacosane-10,17,20-triol

- DA-74596

-

- インチ: InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24+,25-,26+,27-/m0/s1

- InChIKey: IUKLSMSEHKDIIP-RZNVUHDWSA-N

- ほほえんだ: C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@H]4[C@@H]5C[C@@H](O)[C@H]6C[C@H](CC[C@]6(C)[C@H]5C[C@H]4[C@@H]3CN2C1)O)(C)O

計算された属性

- せいみつぶんしりょう: 431.33994430 g/mol

- どういたいしつりょう: 431.33994430 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 31

- 回転可能化学結合数: 0

- 複雑さ: 715

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 13

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.9Ų

- ぶんしりょう: 431.7

- 疎水性パラメータ計算基準値(XlogP): 4.1

Isoverticine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN1807-1mg |

Isoverticine |

23496-43-7 | 99.88% | 1mg |

¥ 642 | 2024-07-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1807-50 mg |

Isoverticine |

23496-43-7 | 50mg |

¥9987.00 | 2022-04-26 | ||

| S e l l e c k ZHONG GUO | E0976-1mg |

Isoverticine |

23496-43-7 | 1mg |

¥5233.41 | 2022-04-26 | ||

| TargetMol Chemicals | TN1807-1 mg |

Isoverticine |

23496-43-7 | 99.88% | 1mg |

¥ 650 | 2023-07-11 | |

| S e l l e c k ZHONG GUO | E0976-5mg |

Isoverticine |

23496-43-7 | 5mg |

¥15561.0 | 2022-04-26 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | PU0470-10mg |

Isoverticine |

23496-43-7 | 98.0%(HPLC&TLC) | 10mg |

¥2750.00 | 2024-08-09 | |

| 1PlusChem | 1P01SSTJ-1mg |

Cevane-3,6,20-triol, (3β,5α,6β)- |

23496-43-7 | 99% | 1mg |

$180.00 | 2023-12-18 | |

| MedChemExpress | HY-N7596-5mg |

Isoverticine |

23496-43-7 | 99.97% | 5mg |

¥2700 | 2024-07-21 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_9250711-10mg |

Isoverticine, 98%, from Fritillaria monantha Migo |

23496-43-7 | 98% | 10mg |

¥4500.00 | 2024-08-09 | |

| TargetMol Chemicals | TN1807-10mg |

Isoverticine |

23496-43-7 | 99.88% | 10mg |

¥ 2230 | 2024-07-20 |

Isoverticine 関連文献

-

1. Chemistry, bioactivity and geographical diversity of steroidal alkaloids from the Liliaceae familyHui-Jun Li,Yan Jiang,Ping Li Nat. Prod. Rep. 2006 23 735

-

D. M. Harrison Nat. Prod. Rep. 1990 7 139

-

Atta-ur-Rahman,M. Igbal Choudhary Nat. Prod. Rep. 1997 14 191

-

4. Index pages

-

Atta-ur-Rahman,M. Iqbal Choudhary Nat. Prod. Rep. 1999 16 619

23496-43-7 (Isoverticine) 関連製品

- 82841-67-6(Pingpeimine A)

- 23496-41-5(Peimine)

- 82851-52-3(pingpeimine B)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23496-43-7)Isoverticine

清らかである:99%/99%

はかる:10mg/25mg

価格 ($):564.0/690.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:23496-43-7)Isoverticine

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ